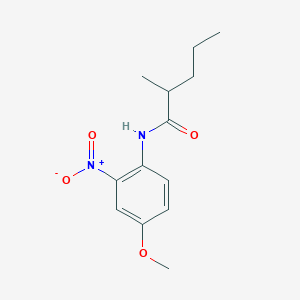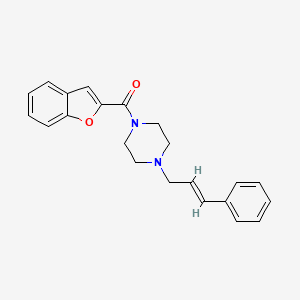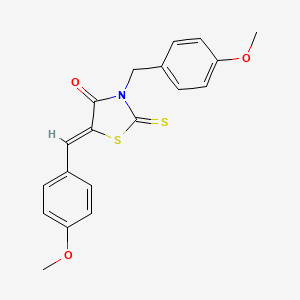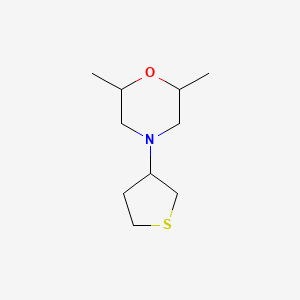
N-(4-methoxy-2-nitrophenyl)-2-methylpentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxy-2-nitrophenyl)-2-methylpentanamide, also known as MNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNPA is a white crystalline powder that is soluble in organic solvents and is commonly used in biochemical and physiological studies.
作用机制
N-(4-methoxy-2-nitrophenyl)-2-methylpentanamide is a prodrug that is converted into its active form by enzymatic hydrolysis. The active form of N-(4-methoxy-2-nitrophenyl)-2-methylpentanamide is 4-methoxy-2-nitrophenol, which is a potent inhibitor of acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the transmission of nerve impulses. Inhibition of acetylcholinesterase leads to an increase in the concentration of acetylcholine, resulting in increased nerve transmission.
Biochemical and Physiological Effects:
N-(4-methoxy-2-nitrophenyl)-2-methylpentanamide has been shown to have a wide range of biochemical and physiological effects. It has been reported to inhibit the activity of carboxylesterases and esterases, which are enzymes involved in drug metabolism. N-(4-methoxy-2-nitrophenyl)-2-methylpentanamide has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the transmission of nerve impulses. Inhibition of acetylcholinesterase can lead to a range of physiological effects, including muscle weakness, respiratory distress, and even death.
实验室实验的优点和局限性
N-(4-methoxy-2-nitrophenyl)-2-methylpentanamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. N-(4-methoxy-2-nitrophenyl)-2-methylpentanamide is also relatively inexpensive and readily available. However, N-(4-methoxy-2-nitrophenyl)-2-methylpentanamide has some limitations as well. It is a prodrug that requires enzymatic hydrolysis to become active, which can complicate experimental design. Additionally, N-(4-methoxy-2-nitrophenyl)-2-methylpentanamide has been shown to have some non-specific effects, which can make interpretation of experimental results challenging.
未来方向
There are several potential future directions for research involving N-(4-methoxy-2-nitrophenyl)-2-methylpentanamide. One area of interest is the development of biosensors for the detection of environmental pollutants. N-(4-methoxy-2-nitrophenyl)-2-methylpentanamide has been shown to be an effective substrate for biosensors, and further research in this area could lead to the development of more sensitive and selective biosensors. Another area of interest is the development of new drugs based on the structure of N-(4-methoxy-2-nitrophenyl)-2-methylpentanamide. The inhibition of acetylcholinesterase by N-(4-methoxy-2-nitrophenyl)-2-methylpentanamide suggests that it may be a useful starting point for the development of new drugs for the treatment of neurological disorders. Finally, further research is needed to better understand the biochemical and physiological effects of N-(4-methoxy-2-nitrophenyl)-2-methylpentanamide, particularly with regard to its non-specific effects. This could lead to a better understanding of the mechanisms underlying its activity and help to improve experimental design.
合成方法
N-(4-methoxy-2-nitrophenyl)-2-methylpentanamide can be synthesized using various methods, such as the reaction of 4-methoxy-2-nitroaniline with 2-methylpentanoyl chloride in the presence of a base. Another method involves the reaction of 4-methoxy-2-nitrophenol with 2-methylpentanoyl chloride in the presence of a base. The resulting product is then purified by recrystallization.
科学研究应用
N-(4-methoxy-2-nitrophenyl)-2-methylpentanamide has been extensively used in scientific research, particularly in the field of biochemistry. It is commonly used as a substrate for enzymes such as carboxylesterases and esterases. N-(4-methoxy-2-nitrophenyl)-2-methylpentanamide is also used in the study of drug metabolism and toxicity. It is an important tool for evaluating the activity of enzymes involved in drug metabolism and identifying potential drug interactions. Additionally, N-(4-methoxy-2-nitrophenyl)-2-methylpentanamide has been used in the development of biosensors and in the detection of environmental pollutants.
属性
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-2-methylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-4-5-9(2)13(16)14-11-7-6-10(19-3)8-12(11)15(17)18/h6-9H,4-5H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXCKTIHRKNJJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B4977109.png)
![allyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B4977113.png)
![3-benzyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B4977115.png)

![3-(2-propyn-1-yl)-5-[4-(1-pyrrolidinyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4977129.png)
![N-[2-[(3-methoxyphenyl)amino]-1-(2-nitro-9H-fluoren-9-ylidene)-2-oxoethyl]benzamide](/img/structure/B4977137.png)

![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(3-fluorobenzyl)-3-isoxazolecarboxamide](/img/structure/B4977149.png)
![2-[(3-chlorobenzyl)thio]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B4977161.png)
![3'-{[(4-ethoxyphenyl)amino]carbonyl}-4-biphenylyl acetate](/img/structure/B4977168.png)

![ethyl N,N-bis[(diethoxyphosphoryl)methyl]glycinate](/img/structure/B4977195.png)

![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(3-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4977200.png)